4-(Benzyloxy)-2-fluorobutanoic acid
Description
4-(Benzyloxy)-2-fluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by a benzyloxy group at the C4 position and a fluorine atom at the C2 position of the butanoic acid backbone. Its molecular formula is C₁₁H₁₃FO₃ (molecular weight: 212.22 g/mol). The benzyloxy group enhances lipophilicity, while the fluorine atom introduces electronic effects that may modulate acidity and reactivity.
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIADVZVFKHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-(Benzyloxy)-2-fluorobutanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article examines the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a benzyloxy group and a fluorinated butanoic acid backbone. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, molecular docking studies have shown that certain fluorinated derivatives can effectively bind to tubulin, inhibiting its function and thereby suppressing tumor growth. A notable study demonstrated that a related compound achieved tumor suppression rates of 65.3% and 73.4% at doses of 5 and 10 mg/kg/day, respectively, outperforming traditional chemotherapeutics like Taxol .
Antimicrobial Activity
The antimicrobial activity of related fluorinated compounds has also been documented. For example, fluoroaryl derivatives were shown to possess significant antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM . This suggests that the incorporation of fluorine into the structure can enhance the efficacy of antimicrobial agents.
Case Studies
- Anticancer Study : A study on a series of fluorinated indole derivatives showed that these compounds inhibited receptor tyrosine kinases (RTKs) and significantly decreased tumor load in mouse models. The binding interactions were confirmed through molecular docking studies which indicated strong affinities for specific targets .
- Antimicrobial Study : In another investigation, fluoroarylbichalcophene compounds demonstrated effective antibacterial activity against S. aureus, with one compound exhibiting an MIC value of 16 µM, indicating potent antibacterial properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | MIC (µM) |
|---|---|---|---|
| This compound | Promising | Moderate | TBD |
| Fluoroaryl derivative A | High (65% suppression) | Low (MIC >128) | >128 |
| Fluoroaryl derivative B | Moderate | High (MIC = 16) | 16 |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares 4-(Benzyloxy)-2-fluorobutanoic acid with three related compounds from the evidence:
Key Observations and Research Findings
This contrasts with the amide and ketone groups in , which may stabilize negative charges via resonance, altering reactivity in coupling reactions.
Lipophilicity and Solubility :
- The benzyloxy group in the target compound enhances lipophilicity, favoring membrane permeability. However, the bulky amine substituents in significantly increase molecular weight (407.48 vs. 212.22 g/mol), likely reducing aqueous solubility and bioavailability.
Synthetic Utility :
- The target compound’s simpler structure offers advantages in synthetic modularity over and , which require multi-step functionalization. In contrast, the boronic acid derivative is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting divergent applications.
The target compound’s lack of aromatic amino groups may limit such interactions but could improve metabolic stability.
Data Tables
Table 1: Structural and Physical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
